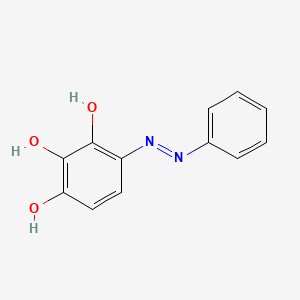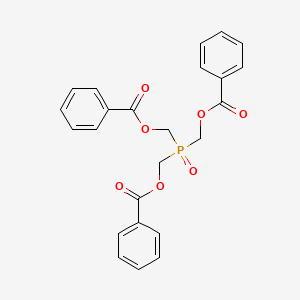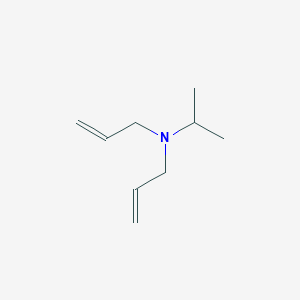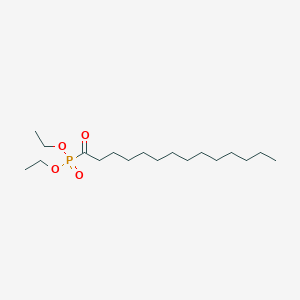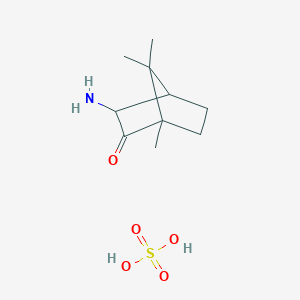
d-Camphor, 3-amino-, monosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-Camphor, 3-amino-, monosulfate is a derivative of camphor, a bicyclic monoterpene ketone found widely in plants, especially in the Cinnamomum camphora tree
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of d-Camphor, 3-amino-, monosulfate typically involves the reaction of d-camphor with an amine under specific conditions. One common method involves the nucleophilic substitution of 10-iodocamphor with secondary amines, resulting in amino-ketones, which are then treated with hydroxylamine to form oximes . Another method includes the use of camphor-derived chiral triazolium salts for asymmetric intramolecular Michael reactions .
Industrial Production Methods
Industrial production of this compound often utilizes renewable starting materials such as α-pinene. The process involves the enantioselective hydrolysis of isobornyl esters, followed by oxidation to yield camphor . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
d-Camphor, 3-amino-, monosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphor derivatives.
Reduction: Reduction reactions can convert the compound into different camphor-based products.
Substitution: Nucleophilic substitution reactions are common, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for oxime formation, bromine for bromination, and various secondary amines for nucleophilic substitution . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include camphor oximes, brominated camphor derivatives, and various amino-camphor compounds .
Applications De Recherche Scientifique
d-Camphor, 3-amino-, monosulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of d-Camphor, 3-amino-, monosulfate involves its interaction with various molecular targets and pathways. For instance, camphor derivatives are known to activate and desensitize the transient receptor potential (TRP) channels, which play a role in pain sensation and inflammation . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to d-Camphor, 3-amino-, monosulfate include:
Camphor nitroimine: Used as a key building block in the synthesis of bioactive compounds.
Camphor sulfonic acid: Utilized in the production of various camphor derivatives.
Camphor hydrazone: Studied for its biological activities, including antimicrobial and antifungal properties.
Uniqueness
This compound stands out due to its unique combination of an amino group and a sulfate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in asymmetric synthesis and catalysis, as well as in the development of new bioactive molecules .
Propriétés
Numéro CAS |
5339-84-4 |
|---|---|
Formule moléculaire |
C10H19NO5S |
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;sulfuric acid |
InChI |
InChI=1S/C10H17NO.H2O4S/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;1-5(2,3)4/h6-7H,4-5,11H2,1-3H3;(H2,1,2,3,4) |
Clé InChI |
RGRGOMNVQRSTAL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(=O)C2N)C)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
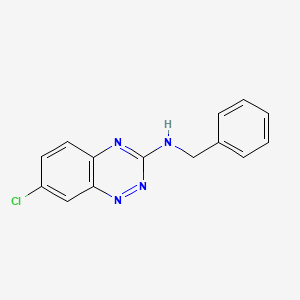
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)


